Azaboriridin-2-yl
Description
Azaboriridin-2-yl is a boron-nitrogen heterocyclic compound characterized by a three-membered ring structure comprising two nitrogen atoms and one boron atom. The substitution of boron introduces distinct reactivity, such as enhanced Lewis acidity and altered ring strain, which can influence its interactions in catalytic or biological systems.
Properties
CAS No. |
71720-68-8 |
|---|---|
Molecular Formula |
CH3BN |
Molecular Weight |
39.85 g/mol |
InChI |
InChI=1S/CH3BN/c1-2-3-1/h3H,1H2 |
InChI Key |
SHSUWFIIPKXFOF-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azaboriridin-2-yl typically involves the formation of the boron-nitrogen bond through various methods. One common approach is the halogen-metal exchange followed by borylation. This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) and subsequent reaction with a boron-containing reagent . Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Azaboriridin-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can convert this compound to its corresponding boron-nitrogen hydrides.
Substitution: Substitution reactions involve the replacement of one atom or group within the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents (such as lithium or magnesium compounds), palladium catalysts, and boron-containing reagents (such as tetraalkoxydiborane) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include boron-nitrogen oxides, boron-nitrogen hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azaboriridin-2-yl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Azaboriridin-2-yl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in electron transfer processes, affecting the redox state of other molecules. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Azaboriridin-2-yl and related compounds, based on evidence from aziridines, azetidines, and boron-nitrogen systems:
Key Findings:
Ring Strain and Reactivity : this compound is expected to exhibit higher ring strain than azetidines but lower than aziridines due to boron’s larger atomic radius. Boron’s Lewis acidity could enable unique catalytic pathways, unlike purely organic analogs .
Bioactivity : Aziridines and azetidines are well-studied in drug discovery (e.g., β-lactam antibiotics). This compound’s bioactivity remains speculative but could mimic nitrogen heterocycles with improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
